5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl- 5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl-
Brand Name: Vulcanchem
CAS No.: 927995-84-4
VCID: VC16260124
InChI: InChI=1S/C13H11Cl2NO3S/c1-7-12(13(17)18)20-11(16-7)4-5-19-10-3-2-8(14)6-9(10)15/h2-3,6H,4-5H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C13H11Cl2NO3S
Molecular Weight: 332.2 g/mol

5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl-

CAS No.: 927995-84-4

Cat. No.: VC16260124

Molecular Formula: C13H11Cl2NO3S

Molecular Weight: 332.2 g/mol

* For research use only. Not for human or veterinary use.

5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl- - 927995-84-4

Specification

CAS No. 927995-84-4
Molecular Formula C13H11Cl2NO3S
Molecular Weight 332.2 g/mol
IUPAC Name 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C13H11Cl2NO3S/c1-7-12(13(17)18)20-11(16-7)4-5-19-10-3-2-8(14)6-9(10)15/h2-3,6H,4-5H2,1H3,(H,17,18)
Standard InChI Key UDDJHZDYWSIRJH-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)CCOC2=C(C=C(C=C2)Cl)Cl)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a thiazole core—a five-membered heterocyclic ring containing one sulfur and one nitrogen atom—substituted at three positions:

  • Position 2: A 2-(2,4-dichlorophenoxy)ethyl group, comprising an ethyl chain bridged to a 2,4-dichlorophenoxy moiety.

  • Position 4: A methyl group (-CH₃).

  • Position 5: A carboxylic acid (-COOH).

The molecular formula is C₁₄H₁₃Cl₂NO₃S, with a molecular weight of 346.23 g/mol (calculated from atomic masses: C=12, H=1, Cl=35.45, N=14, O=16, S=32).

Structural Analogues

Comparisons to similar thiazole derivatives, such as ethyl 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS 842118-59-6), highlight the impact of substituents on physicochemical properties. For instance, replacing the fluorophenyl group with a dichlorophenoxyethyl chain increases molecular weight by approximately 81 g/mol and introduces greater lipophilicity due to the chlorine atoms .

Synthesis Methodologies

General Approach

While no direct synthesis route for this specific compound is documented, analogous pathways from patents and literature suggest a multi-step process:

Thiazole Ring Formation

The thiazole core can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of thiourea with α-halo carbonyl compounds. For example, thiourea reacts with n-propanal and sulfonyl chloride in toluene at 70°C to form a 4-methylthiazole intermediate .

Oxidation to Carboxylic Acid

The final step involves oxidizing a methyl ester precursor to the carboxylic acid. A patent detailing the synthesis of 2-acetyl-5-thiazole formic acid (CN117567388B) employs potassium permanganate in aqueous sulfuric acid at 50–100°C for 4–5 hours . Applying this method, the methyl ester at position 5 would be oxidized to -COOH.

Physicochemical Properties

Predicted Properties

Based on structurally related compounds (Table 1), key properties include:

PropertyValue (Predicted)Basis for Prediction
Boiling Point385–400°CSimilar to (374.4±52.0°C)
Density1.30–1.35 g/cm³Adjusted from (1.249 g/cm³)
pKa1.2–1.8Carboxylic acid in : 0.55
LogP (Lipophilicity)3.5–4.0Chlorine substituents increase LogP

The elevated boiling point and density compared to fluorophenyl analogues reflect the molecular weight and polarity of the dichlorophenoxy group.

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